molecular formula C14H16N2O3S B3036144 2,4-dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide CAS No. 338981-99-0

2,4-dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide

Cat. No.: B3036144
CAS No.: 338981-99-0
M. Wt: 292.36 g/mol
InChI Key: DLXJEBKPHCLKSU-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide is an organic compound with the molecular formula C14H16N2O2S. It is known for its unique chemical structure, which includes a pyridine ring attached to a benzenesulfinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxy-3-methylbenzenesulfonyl chloride and 2-aminopyridine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 2,4-dimethoxy-3-methylbenzenesulfonyl chloride is added dropwise to a solution of 2-aminopyridine and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxy-3-methylbenzenesulfonamide: Similar structure but lacks the pyridine ring.

    2,4-Dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

Uniqueness

2,4-Dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide is unique due to the presence of both methoxy groups and a pyridine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dimethoxy-3-methyl-N-pyridin-2-ylbenzenesulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-10-11(18-2)7-8-12(14(10)19-3)20(17)16-13-6-4-5-9-15-13/h4-9H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXJEBKPHCLKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)NC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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